molecular formula C14H23N5O2S B2532388 3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole CAS No. 1014095-76-1

3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No.: B2532388
CAS No.: 1014095-76-1
M. Wt: 325.43
InChI Key: KCBSPQVVNIFQHN-UHFFFAOYSA-N
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Description

The compound 3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole belongs to the 4H-1,2,4-triazole class, characterized by a five-membered heterocyclic core containing three nitrogen atoms. Its structure includes:

  • Butan-2-ylsulfanyl group: A branched thioether substituent contributing to lipophilicity.
  • 2-Methoxyethyl group: A polar substituent enhancing solubility in aqueous environments.

This compound is synthesized via nucleophilic substitution reactions, similar to methods described for related triazoles (e.g., InCl3-catalyzed thiol-alkylation) .

Properties

IUPAC Name

3-butan-2-ylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-6-10(2)22-14-16-15-12(19(14)7-8-20-4)11-9-18(3)17-13(11)21-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSPQVVNIFQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CCOC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar 4H-1,2,4-Triazole Derivatives

Structural Variations and Physicochemical Properties

The table below compares substituents and key properties of the target compound with structurally analogous derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) Key References
Target Compound R1=Butan-2-ylsulfanyl, R2=3-MeO-1-Me-pyrazol-4-yl, R3=2-MeO-ethyl ~393.9* N/A
3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6a) R1=Benzyl, R2=Ph, R3=3,4,5-trimethoxyphenyl 463.5 197–198
3-(4-Fluorobenzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6b) R1=4-Fluorobenzyl, R2=Ph, R3=3,4,5-trimethoxyphenyl 481.5 180–181
3-(3-Chlorobenzylthio)-5-(3-MeO-1-Me-pyrazol-4-yl)-4-(2-MeO-ethyl)-4H-1,2,4-triazole R1=3-Cl-Benzyl, R2=3-MeO-1-Me-pyrazol-4-yl, R3=2-MeO-ethyl 428.3 N/A
5-(Pyridin-4-yl)-4-(arylmethyleneamino)-3-(4-chlorophenyl)-4H-1,2,4-triazole (3) R1=Arylmethyleneamino, R2=Pyridin-4-yl, R3=4-Cl-Ph ~350–400 132–178

*Calculated based on molecular formula C17H20ClN5O2S .

Key Observations :

  • The 3-methoxy-1-methylpyrazole substituent introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in ’s compounds .
  • Polar 2-methoxyethyl and methoxy groups enhance solubility relative to purely aromatic analogues (e.g., 6a–6b), which could optimize pharmacokinetics .
Antioxidant Activity

Compounds with pyridinyl and chlorophenyl substituents () exhibit antioxidant activity exceeding BHA/BHT, attributed to radical scavenging via electron-rich aromatic systems . The target compound’s methoxy-pyrazole group may similarly stabilize radicals, though its efficacy depends on substituent positioning and steric factors.

Antimicrobial Activity

Patel et al. () reported 3-pyridyl/benzothiazolyl triazoles with potent activity against S. aureus and M. tuberculosis . The target compound’s thioether and methoxyethyl groups could modulate interactions with bacterial enzymes (e.g., dihydrofolate reductase), but absence of electron-withdrawing groups (e.g., nitro, fluoro) may reduce potency compared to 6-nitrobenzothiazole derivatives .

Antitumor Potential

highlights triazoles with thioether substituents (e.g., allylthio, cyclohexylthio) showing cytotoxicity against SW480 cancer cells . The target compound’s butan-2-ylsulfanyl group—a medium-chain thioether—may balance lipophilicity and metabolic stability, though in vitro testing is required to confirm activity.

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